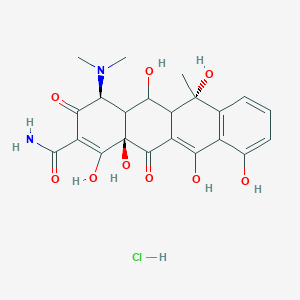

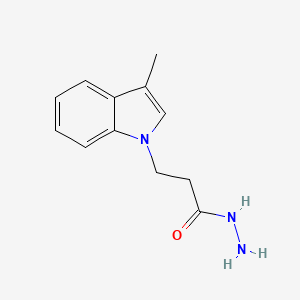

![molecular formula C15H15N3O3S B6142152 3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 307512-25-0](/img/structure/B6142152.png)

3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

科学的研究の応用

Antitumor Activity

Pyrido[2,3-d]pyrimidines have shown potential as anticancer agents. They have been studied for their ability to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Antibacterial Activity

In addition to their anticancer properties, pyrido[2,3-d]pyrimidines have also demonstrated antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.

CNS Depressive Activity

Pyrido[2,3-d]pyrimidines have shown CNS depressive activity . This suggests that they could be used in the treatment of conditions related to the central nervous system.

Anticonvulsant Activity

These compounds have also been studied for their anticonvulsant activity . This could make them useful in the treatment of conditions such as epilepsy.

Antipyretic Activity

Pyrido[2,3-d]pyrimidines have demonstrated antipyretic (fever-reducing) activity . This suggests potential use in the treatment of fever and related conditions.

Inhibition of CDK4/6

CDK4/6 inhibitors are a class of drugs that target specific enzymes, called CDK4 and CDK6. These inhibitors disrupt the signals that stimulate the proliferation of malignant (cancer) cells . Pyrido[2,3-d]pyrimidines, such as Palbociclib, have been studied for their potential as CDK4/6 inhibitors .

作用機序

- One potential target could be acetylcholinesterase (AchE) , an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. AchE inhibition can lead to altered nerve pulse transmission and behavioral changes .

- Its degree of lipophilicity allows it to diffuse easily into cells, suggesting that it may directly affect intracellular processes .

- Oxidative stress, characterized by increased reactive oxygen species (ROS), plays a crucial role in cellular damage. B4 may modulate ROS levels and influence downstream effects .

- Impact on Bioavailability : Lipophilicity enhances bioavailability by promoting tissue penetration .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

特性

IUPAC Name |

3-amino-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-8-17-14-13(15(19)18(8)16)10(7-22-14)9-4-5-11(20-2)12(6-9)21-3/h4-7H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICGSCACMHBXPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=O)N1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

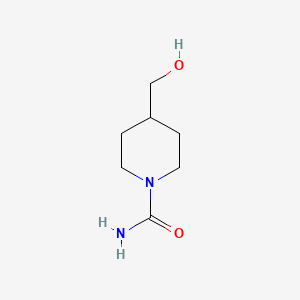

![2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid](/img/structure/B6142103.png)

![2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B6142106.png)

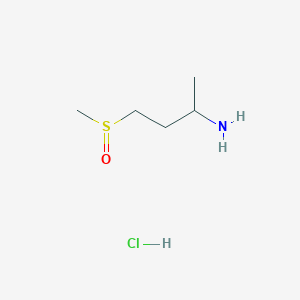

![2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6142117.png)

![2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6142125.png)

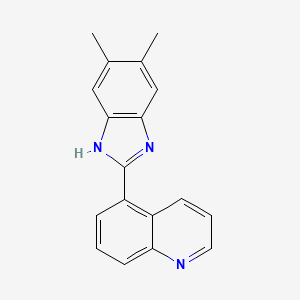

![trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide](/img/structure/B6142127.png)

![1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6142139.png)